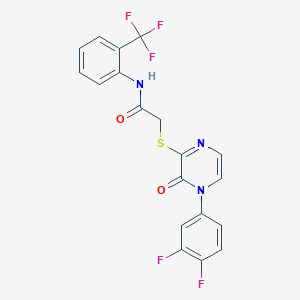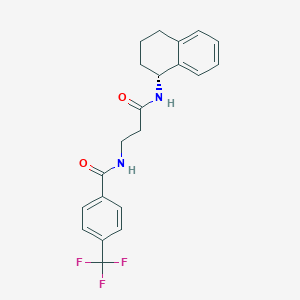
hDHODH-IN-5
描述
hDHODH-IN-5 is a potent inhibitor of dihydroorotate dehydrogenase (DHODH), an enzyme that plays a crucial role in the de novo synthesis of pyrimidine nucleotides. This compound has garnered significant attention due to its potential therapeutic applications, particularly in the treatment of various cancers and autoimmune diseases .
科学研究应用
hDHODH-IN-5 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of DHODH in pyrimidine biosynthesis.
Biology: Investigated for its effects on cellular metabolism and proliferation.
Medicine: Explored as a potential therapeutic agent for treating cancers, autoimmune diseases, and viral infections.
Industry: Utilized in the development of new drugs and therapeutic strategies
作用机制
Target of Action
hDHODH-IN-5 is a potent inhibitor of human dihydroorotate dehydrogenase (hDHODH) . hDHODH is a flavin-dependent mitochondrial enzyme that catalyzes the fourth step in the de novo pyrimidine synthesis pathway . This enzyme plays a crucial role in the production of pyrimidine nucleotides, which are essential precursors for RNA and DNA synthesis . hDHODH is particularly important in rapidly proliferating cells, such as cancer cells, which have an increased demand for nucleic acid precursors .
Mode of Action
This compound interacts with hDHODH, inhibiting its activity . By inhibiting hDHODH, this compound disrupts the de novo pyrimidine synthesis pathway, leading to a decrease in the production of pyrimidine nucleotides . This disruption can inhibit cell proliferation, making this compound a potential therapeutic agent for diseases characterized by rapid cell proliferation, such as cancer .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the de novo pyrimidine synthesis pathway . By inhibiting hDHODH, this compound disrupts this pathway, leading to a decrease in the production of pyrimidine nucleotides . This can have downstream effects on various cellular processes that rely on these nucleotides, including DNA replication and RNA transcription .
Pharmacokinetics
It is generally important for hdhodh inhibitors to have good bioavailability and favorable pharmacokinetic properties to be effective as therapeutic agents .
Result of Action
The inhibition of hDHODH by this compound leads to a decrease in the production of pyrimidine nucleotides, which can inhibit cell proliferation . This makes this compound a potential therapeutic agent for diseases characterized by rapid cell proliferation, such as cancer .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of hdhodh inhibitors .
生化分析
Biochemical Properties
hDHODH-IN-5 interacts with the enzyme DHODH, which is located in the inner membrane of mitochondria . DHODH is a flavin-dependent enzyme that plays a crucial role in the de novo synthesis of pyrimidine . It catalyzes the conversion of dihydroorotate to orotate in a redox reaction . The interaction of this compound with DHODH inhibits this enzymatic reaction, thereby disrupting the synthesis of pyrimidine .
Cellular Effects
The inhibition of DHODH by this compound has significant effects on various types of cells and cellular processes . In cancer cells, for example, the inhibition of DHODH disrupts pyrimidine metabolism, which is crucial for cell proliferation, migration, and differentiation . This disruption can lead to cell death and has been associated with tumor regression .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to DHODH and inhibiting its enzymatic activity . This inhibition disrupts the de novo synthesis of pyrimidine, leading to a decrease in the levels of pyrimidine nucleotides . As these nucleotides are essential for DNA and RNA synthesis, their depletion can lead to a halt in cell proliferation and induce cell death .
Metabolic Pathways
This compound is involved in the pyrimidine metabolic pathway by inhibiting the enzyme DHODH . This enzyme catalyzes the fourth step in the de novo pyrimidine synthesis pathway . By inhibiting DHODH, this compound disrupts this pathway, leading to a decrease in the synthesis of pyrimidine nucleotides .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of hDHODH-IN-5 typically involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure, followed by functional group modifications to enhance its inhibitory activity against DHODH. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis procedures while ensuring compliance with Good Manufacturing Practices (GMP). This includes rigorous quality control measures to ensure the consistency and safety of the final product .
化学反应分析
Types of Reactions
hDHODH-IN-5 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents.
Substitution: Replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .
相似化合物的比较
Similar Compounds
Brequinar: Another DHODH inhibitor with similar mechanisms of action.
Teriflunomide: Used in the treatment of multiple sclerosis, also targets DHODH.
Leflunomide: An immunosuppressive drug that inhibits DHODH.
Uniqueness of hDHODH-IN-5
This compound is unique due to its high potency and selectivity for DHODH. It has shown promising results in preclinical studies, particularly in the treatment of cancers and autoimmune diseases, making it a valuable compound for further research and development .
属性
IUPAC Name |
N-[3-oxo-3-[[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]amino]propyl]-4-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F3N2O2/c22-21(23,24)16-10-8-15(9-11-16)20(28)25-13-12-19(27)26-18-7-3-5-14-4-1-2-6-17(14)18/h1-2,4,6,8-11,18H,3,5,7,12-13H2,(H,25,28)(H,26,27)/t18-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBJCCXHBDNQZSF-GOSISDBHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)NC(=O)CCNC(=O)C3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C2=CC=CC=C2C1)NC(=O)CCNC(=O)C3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2029049-77-0 | |
| Record name | N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]-3-{[4-(trifluoromethyl)phenyl]formamido}propanamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


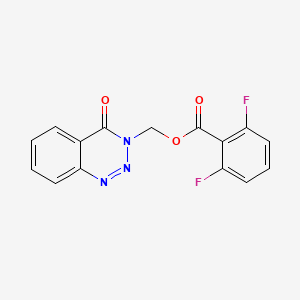
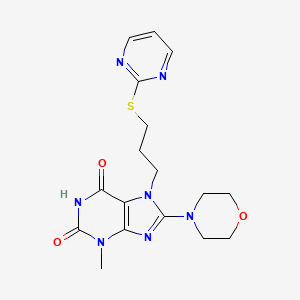
![methyl({[8-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl})amine dihydrochloride](/img/structure/B2420563.png)
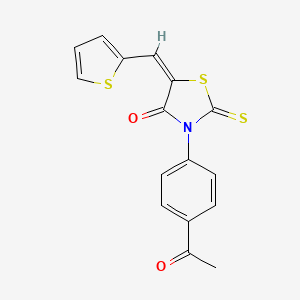
![2-Methyl-7-(prop-2-enoyl)-octahydroimidazolidino[1,5-a]piperazine-1,3-dione](/img/structure/B2420568.png)
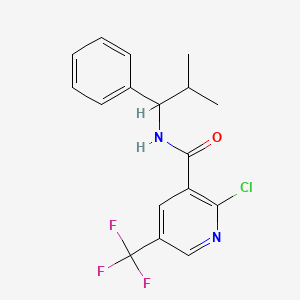
![N-[5-acetyl-1-(2,4-dichlorobenzyl)-6-methyl-2-oxo-1,2-dihydro-3-pyridinyl]-3-chlorobenzenecarboxamide](/img/structure/B2420572.png)
![N-(4-methoxyphenyl)-2-[(2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2420573.png)
![N-BENZYL-2-(ETHYLSULFANYL)-3-PHENYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE](/img/structure/B2420575.png)
![N-[(3-Methoxyphenyl)methyl]-2-(pyridin-4-YL)-[1,2,4]triazolo[1,5-C]quinazolin-5-amine](/img/structure/B2420576.png)
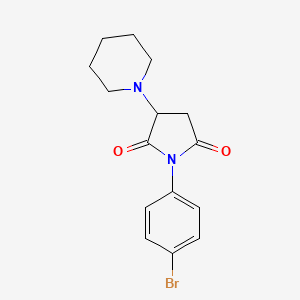

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide](/img/structure/B2420581.png)
